![molecular formula C24H20BNO2 B1443128 Ácido (4-([1,1'-bifenil]-4-il(fenil)amino)fenil)borónico CAS No. 1084334-86-0](/img/structure/B1443128.png)

Ácido (4-([1,1'-bifenil]-4-il(fenil)amino)fenil)borónico

Descripción general

Descripción

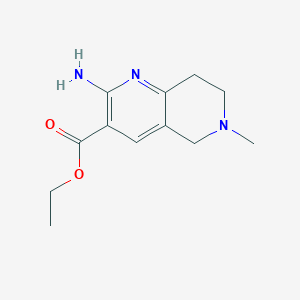

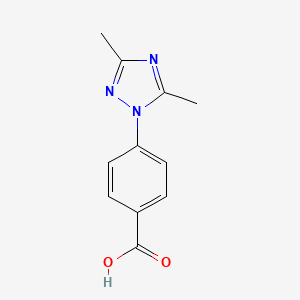

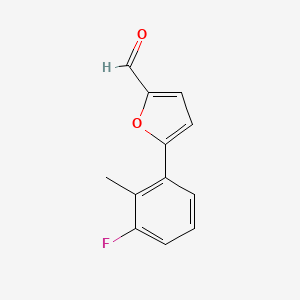

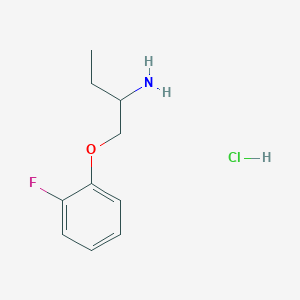

“(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C24H20BNO2 . It has a molecular weight of 365.2 g/mol . The compound is also known by several synonyms, including B-[4-([1,1’-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid and [4-(N-(4-Phenylphenyl)anilino)phenyl]boronic acid .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O .Chemical Reactions Analysis

Aminoboronic acids have demonstrated catalytic properties, enabling the hydrolysis and etherification of chlorohydrins . More recently, aminoboronic acids have effectively catalyzed direct amide formation . These catalysts can enable the kinetic resolution of racemic amines during the acylation process . Aminoboronic acids can also function as aldol catalysts, acting through in situ boronate enolate formation in water .Physical and Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 43.7 Ų . The compound has a complexity of 446 .Aplicaciones Científicas De Investigación

Diseño y Administración de Fármacos

Ácidos borónicos: y sus ésteres son esenciales en el diseño de nuevos fármacos y sistemas de administración de fármacos. Son particularmente valiosos como portadores de boro para la terapia de captura de neutrones, un tratamiento contra el cáncer dirigido. La estabilidad de estos compuestos en soluciones acuosas, incluso a pH fisiológico, es un factor crítico en su utilidad farmacológica .

Marcos Orgánicos Covalentes (COFs)

Estos compuestos son integrales en la síntesis de marcos orgánicos covalentes bidimensionales con porosidad jerárquica. Los COFs son polímeros porosos cristalinos que se ensamblan mediante la conexión de unidades de construcción orgánicas a través de enlaces covalentes. Tienen aplicaciones en almacenamiento de gas, detección, catálisis y como semiconductores .

Acoplamiento Cruzado de Suzuki-Miyaura

Los ésteres de los ácidos fenilborónicos, como el que se está considerando, se utilizan en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción es una herramienta poderosa en la síntesis orgánica para formar enlaces carbono-carbono, lo cual es fundamental en la producción de productos farmacéuticos, agroquímicos y materiales orgánicos .

Desarrollo de Sensores

Los electrodos modificados y los materiales compuestos que utilizan ácidos borónicos se pueden emplear en el desarrollo de sensores. Por ejemplo, se pueden usar para crear sensores para detectar azúcares en jugos de fruta o moléculas biológicas como NADH y H2O2, que tienen implicaciones en el diagnóstico clínico y la industria alimentaria .

Química Sintética

Los ácidos borónicos son estables, generalmente no tóxicos y fáciles de sintetizar, lo que los hace versátiles en diversas reacciones sintéticas. Se utilizan en procesos catalizados por metales, catálisis ácida, síntesis asimétrica de aminoácidos e hidroboración, que es la adición de boro a los alquenos .

Mecanismo De Acción

Target of Action

The primary target of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of (4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which can affect its stability and efficacy. Therefore, the environment in which the compound is used must be carefully considered.

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOYDHJVGOATFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)